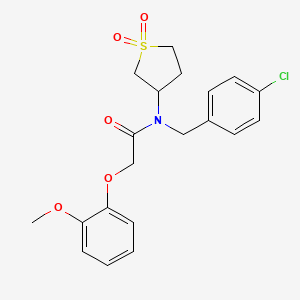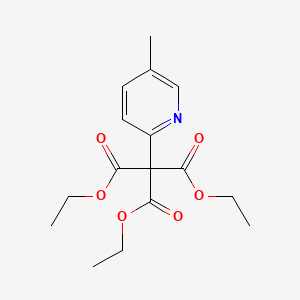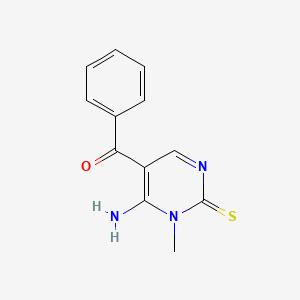
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C20H22ClNO5S and its molecular weight is 423.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
A study by Park et al. (2015) examined the crystal structure of a similar compound, C23H22ClNO4, an amide fungicide, which shares structural similarities with the compound . The research highlighted the crystal's dihedral angles and the formation of zigzag supramolecular chains, which could have implications for the compound's properties and potential applications (Park et al., 2015).
Synthesis and Molecular Docking Analysis
Sharma et al. (2018) synthesized a compound (N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide) and conducted a molecular docking analysis, targeting the VEGFr receptor for anticancer activity. This study indicates the potential of such compounds in developing anticancer drugs and understanding their molecular interactions (Sharma et al., 2018).
Comparative Metabolism in Human and Rat Liver Microsomes
Coleman et al. (2000) examined the metabolism of chloroacetamide herbicides in human and rat liver microsomes. This research is relevant for understanding the biotransformation and potential toxicological implications of similar compounds in biological systems (Coleman et al., 2000).
Dielectric Studies of H-Bonded Complexes
Malathi et al. (2004) conducted dielectric studies on hydrogen-bonded complexes formed by acetamide with substituted phenols. Insights from this study could be relevant for understanding the physical properties and potential applications of similar acetamide compounds (Malathi et al., 2004).
Synthesis of Related Compounds
Research by Teng Da-wei (2011) on the synthesis of 4-Choloro-2-hydroxyacetophenone from related compounds provides insights into synthetic pathways that could be applicable for synthesizing and modifying the compound (Teng Da-wei, 2011).
Antioxidant Activity of Chalcones Containing N-Arylacetamide Group
A study by Nguyen et al. (2021) on the antioxidant activity of chalcones containing an N-arylacetamide group highlights the potential of such compounds in antioxidant applications. This could be relevant for exploring the antioxidant properties of the compound (Nguyen et al., 2021).
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO5S/c1-26-18-4-2-3-5-19(18)27-13-20(23)22(17-10-11-28(24,25)14-17)12-15-6-8-16(21)9-7-15/h2-9,17H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEGEYGQDJJQNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N(CC2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2446614.png)
![2-chloro-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide](/img/structure/B2446615.png)







![N-(2,5-dichlorophenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide](/img/structure/B2446630.png)
![2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanesulfonyl fluoride](/img/structure/B2446631.png)

![6-({[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-(3-methoxypropyl)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2446635.png)
